molecular formula C15H16N2O3 B3011037 2-(2-Phenoxyethoxy)benzohydrazide CAS No. 380335-33-1

2-(2-Phenoxyethoxy)benzohydrazide

Cat. No. B3011037
CAS RN: 380335-33-1
M. Wt: 272.304
InChI Key: XFEWOGLCORMRHH-UHFFFAOYSA-N
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Description

2-(2-Phenoxyethoxy)benzohydrazide is a compound with the CAS Number: 380335-33-1 . It has a molecular weight of 272.3 and is typically in the form of a powder . The IUPAC name for this compound is 2-(2-phenoxyethoxy)benzohydrazide .


Molecular Structure Analysis

The molecule contains a total of 50 bonds. There are 30 non-H bonds, 20 multiple bonds, 8 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 N hydrazine, and 2 ethers (aromatic) .

It is stored at room temperature .

Safety and Hazards

The safety information for 2-(2-Phenoxyethoxy)benzohydrazide indicates that it is classified under GHS05 and GHS07 pictograms, with a signal word of "Danger" .

Future Directions

Benzohydrazide derivatives, such as 2-(2-Phenoxyethoxy)benzohydrazide, are a rich resource in organic chemistry due to their high bioactivity . They have potential applications in various fields, including as inhibitors of laccase from Trametes versicolor .

properties

IUPAC Name

2-(2-phenoxyethoxy)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c16-17-15(18)13-8-4-5-9-14(13)20-11-10-19-12-6-2-1-3-7-12/h1-9H,10-11,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEWOGLCORMRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC=C2C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701328094
Record name 2-(2-phenoxyethoxy)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673797
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2-Phenoxyethoxy)benzohydrazide

CAS RN

380335-33-1
Record name 2-(2-phenoxyethoxy)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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